2-(2-Bromo-phenylamino)-ethanol
Description
2-(2-Bromo-phenylamino)-ethanol is a halogenated aromatic ethanol derivative characterized by a bromine substituent at the ortho-position of the phenyl ring and an ethanolamine (-NH-CH2CH2OH) group attached to the aromatic amine. Its molecular formula is C8H9BrN2O, with a molar mass of 229.08 g/mol (derived from structural analogs in and ). This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, or coordination complexes due to its reactive amine and hydroxyl functionalities .
Properties
IUPAC Name |
2-(2-bromoanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-3-1-2-4-8(7)10-5-6-11/h1-4,10-11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAZPFCJTBVZLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502922 | |
| Record name | 2-(2-Bromoanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87762-20-7 | |
| Record name | 2-(2-Bromoanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-phenylamino)-ethanol typically involves the bromination of aniline derivatives followed by a reaction with ethylene oxide. The reaction conditions often require a controlled environment to ensure the selective bromination of the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The subsequent reaction with ethylene oxide is carried out in reactors designed to handle the exothermic nature of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-Bromo-phenylamino)-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-phenylamino)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to the desired biological effects.
Comparison with Similar Compounds
Positional Isomer: 2-Amino-2-(3-bromophenyl)ethanol
Molecular Formula: C8H10BrNO Molar Mass: 216.08 g/mol Structural Difference: The bromine substituent is located at the meta-position (3-bromo) instead of the ortho-position (2-bromo). This positional isomerism significantly alters electronic and steric properties. However, the ortho-substitution in 2-(2-Bromo-phenylamino)-ethanol may confer greater rigidity to the molecule, influencing its binding affinity in receptor-based applications .
Functional Group Variant: (2-Bromo-phenylamino)-acetic Acid
Molecular Formula: C8H7BrN2O2 Molar Mass: 243.06 g/mol Structural Difference: The ethanol (-CH2CH2OH) group is replaced by a carboxylic acid (-CH2COOH). This substitution increases acidity (pKa ~2–4 for carboxylic acids vs. ~9–10 for alcohols) and alters solubility profiles. The acetic acid derivative is more likely to form salts or coordinate with metal ions, making it suitable for catalytic or chelation applications. In contrast, this compound’s hydroxyl group may participate in hydrogen bonding, enhancing its utility in supramolecular chemistry .
Heterocyclic Analog: 2-[(5-Bromopyridin-2-yl)methylamino]ethanol
Molecular Formula: C8H10BrN3O Molar Mass: 260.10 g/mol Structural Difference: The phenyl ring is replaced by a pyridine ring with bromine at the 5-position. The pyridine’s nitrogen atom introduces electron-withdrawing effects, reducing the basicity of the adjacent amine compared to the phenylamino analog. This compound may exhibit enhanced stability under acidic conditions and distinct reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the pyridine’s directing effects .
Complex Derivatives: 1-BOC-2-[(2-Bromo-phenylamino)-methyl]-piperidine
Molecular Formula: C17H25BrN2O2 Molar Mass: 369.30 g/mol Structural Difference: Incorporates a piperidine ring and a BOC (tert-butyloxycarbonyl)-protected amine. The piperidine moiety adds conformational flexibility and basicity, while the BOC group enhances stability during synthetic steps. This derivative is tailored for peptide synthesis or as a building block in alkaloid-inspired drug discovery, contrasting with the simpler ethanolamine structure of this compound .
Research Implications
- Synthetic Flexibility: The ethanolamine group in this compound allows for straightforward functionalization (e.g., alkylation, acylation), whereas its pyridine and piperidine analogs require tailored conditions due to heterocyclic reactivity .
Biological Activity
2-(2-Bromo-phenylamino)-ethanol, also known as 2-bromoaniline ethanol, is a compound with potential biological activity due to its unique chemical structure, which includes a bromine atom that influences its reactivity and interactions with biological systems. This article provides a comprehensive overview of the biological activities associated with this compound, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
The compound has the following chemical properties:
- Chemical Formula : CHBrN\O
- CAS Number : 87762-20-7
- Molecular Weight : 215.08 g/mol
Biological Activity Overview
The biological activities of this compound are primarily attributed to its interactions with various biological targets. Research indicates that this compound exhibits antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound possesses significant antimicrobial activity against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | 15 |
| Escherichia coli | 1.0 mg/mL | 10 |
| Listeria monocytogenes | 0.25 mg/mL | 18 |
Cytotoxicity and Anticancer Potential
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| HeLa | 12.5 | 70 |
| MCF-7 | 15.0 | 65 |
| A549 | 10.0 | 75 |
Source:
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic processes, leading to reduced growth rates in bacteria and cancer cells.
- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, causing destabilization and cell lysis.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. Results indicated that the compound was effective at lower concentrations compared to traditional antibiotics, suggesting its potential as an alternative treatment option .
- Cytotoxicity Assessment in Cancer Research : In a controlled laboratory setting, researchers treated various cancer cell lines with varying concentrations of the compound. The results demonstrated significant cytotoxic effects, particularly in lung and breast cancer cells, highlighting its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
